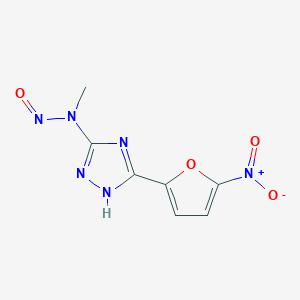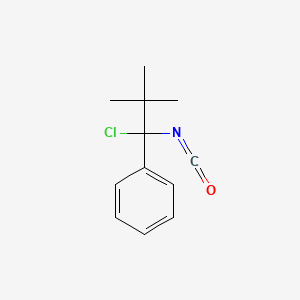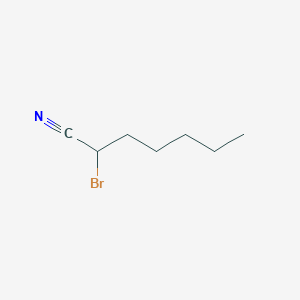
2-Bromoheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoheptanenitrile is an organic compound with the molecular formula C7H12BrN It is a brominated nitrile, characterized by the presence of a bromine atom attached to a heptane chain, which also contains a nitrile group (-CN)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoheptanenitrile can be synthesized through several methods. One common approach involves the bromination of heptanenitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of heptanenitrile and bromine through a reactor, with controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoheptanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide ions (CN-) to form heptanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Heptanenitrile.
Reduction: Heptanamine.
Oxidation: Heptanoic acid.
Applications De Recherche Scientifique
2-Bromoheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Medicinal Chemistry:
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Bromoheptanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively.
Comparaison Avec Des Composés Similaires
7-Bromoheptanenitrile: Similar structure but with the bromine atom at a different position.
2-Bromohexanenitrile: Shorter carbon chain.
2-Bromo-2-methylpropanenitrile: Contains a methyl group, leading to different reactivity.
Uniqueness: 2-Bromoheptanenitrile is unique due to its specific chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
38799-37-0 |
|---|---|
Formule moléculaire |
C7H12BrN |
Poids moléculaire |
190.08 g/mol |
Nom IUPAC |
2-bromoheptanenitrile |
InChI |
InChI=1S/C7H12BrN/c1-2-3-4-5-7(8)6-9/h7H,2-5H2,1H3 |
Clé InChI |
AADYKBNOEPQDCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


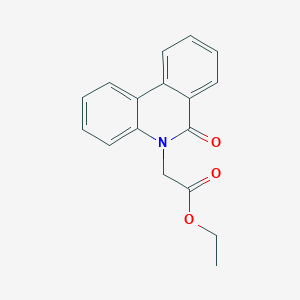
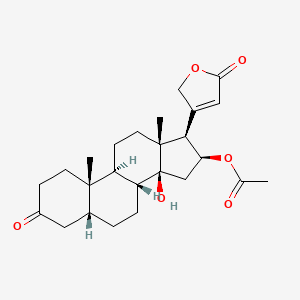
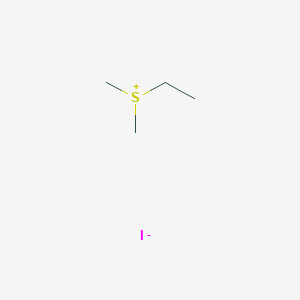


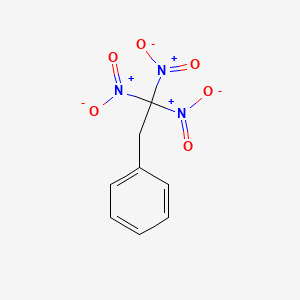

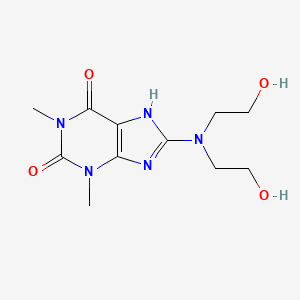
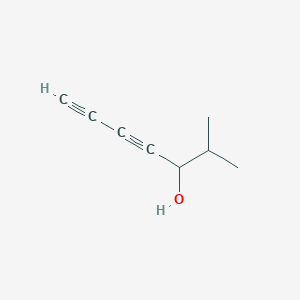
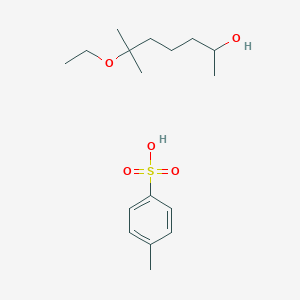
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
